molecular formula C17H17N5OS B2706597 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235376-18-7

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Número de catálogo: B2706597
Número CAS: 1235376-18-7
Peso molecular: 339.42
Clave InChI: VVLPRZLKOWZFDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) has been used to synthesize 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of “(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Aplicaciones Científicas De Investigación

Heterocyclic Core Replacement in Histamine H3 Receptor Antagonists

A study by Swanson et al. (2009) explored the synthesis of molecules with a heterocyclic core aimed at targeting the human histamine H3 receptor (hH3R). This research identified compounds with high affinity for hH3R, demonstrating the potential of such heterocyclic compounds in developing selective antagonists that can cross the blood-brain barrier for oral administration in rats (Swanson et al., 2009).

Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) conducted a study on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor, utilizing molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models. This research contributes to understanding the binding interactions and activity modulation of cannabinoid receptors (Shim et al., 2002).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. This research showcases the application of such compounds in developing potential antimicrobial agents (Patel et al., 2011).

Inverse Agonism at Human Cannabinoid CB1 Receptor

Landsman et al. (1997) investigated the effects of specific compounds on the cannabinoid CB1 receptor, demonstrating inverse agonism in their system. This study aids in the pharmacological understanding of cannabinoid receptors and their ligands' interactions (Landsman et al., 1997).

Antiviral Activity of Pyrazolo and Triazine Derivatives

Attaby et al. (2006) focused on the synthesis of heterocyclic compounds with potential antiviral activity against HSV1 and HAV-MBB. Their findings contribute to the search for new antiviral agents leveraging pyrazolo and triazine derivatives (Attaby et al., 2006).

Metabolism and Pharmacokinetics in Various Species

Sharma et al. (2012) examined the disposition, metabolism, and pharmacokinetics of a specific dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. This research provides valuable insights into the metabolic pathways and elimination mechanisms of such compounds (Sharma et al., 2012).

Propiedades

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPRZLKOWZFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.